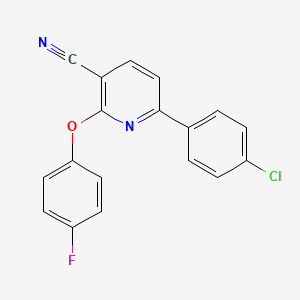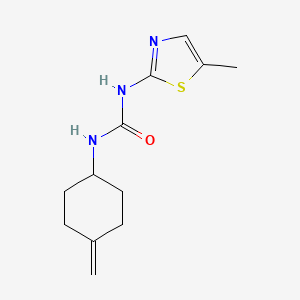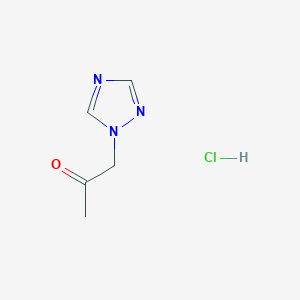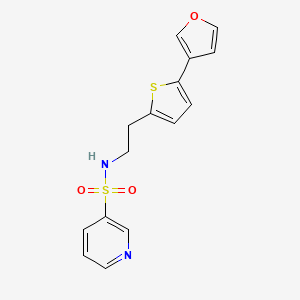
6-(4-Chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile is a chemical compound with the molecular formula C18H10ClFN2O . It has an average mass of 324.736 Da and a monoisotopic mass of 324.046570 Da . This compound is used in scientific research, particularly in drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.74 . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Implications and Removal Techniques
Research has explored the environmental implications of chlorophenols, a category to which 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile relates, highlighting the necessity for efficient removal techniques from water bodies. The study by Chiron, Minero, and Vione (2007) delves into the occurrence of chlorophenols in the Rhone River Delta, emphasizing the environmental impact and suggesting potential photoreaction-based removal mechanisms that could be relevant for similar compounds such as this compound Chiron, Minero, & Vione, 2007.
Material Science and Polymer Applications
In material science, the synthesis of polymers incorporating fluorinated and chlorinated motifs has been a topic of considerable interest. For instance, Sankir, Kim, Pivovar, and McGrath (2007) have reported on the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, highlighting the tunability of properties such as water uptake and proton conductivity. This research suggests potential applications of this compound in the development of new polymeric materials with specific electrical or chemical properties Sankir, Kim, Pivovar, & McGrath, 2007.
Advanced Sensing and Detection Technologies
The compound's unique structural features make it a candidate for the development of advanced sensing and detection technologies. For example, the work by Keivani, Shabani‐Nooshabadi, and Karimi-Maleh (2017) on the design of a voltammetric sensor for the analysis of water pollutants showcases the potential use of similar compounds in environmental monitoring applications. Such research underscores the importance of this compound in the creation of sensitive and selective sensors for environmental protection Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017.
Chemical Synthesis and Biological Applications
The chemical versatility of this compound allows for its use in the synthesis of a wide range of derivatives with potential biological applications. Research by Guna, Bhadani, Purohit, and Purohit (2015) on the synthesis and antimicrobial activity of nicotinonitrile derivatives illustrates the compound's role as a precursor in developing new antimicrobial agents. This indicates the broader relevance of this compound in pharmaceutical research and development Guna, Bhadani, Purohit, & Purohit, 2015.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXFRJCDSLOBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703521.png)

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2703525.png)

![2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2703527.png)



![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2703534.png)


![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)
